molecular formula C12H15NO4 B1313499 Ethyl 3-(4-methoxyanilino)-3-oxopropanoate CAS No. 5382-15-0

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate

Cat. No.: B1313499
CAS No.: 5382-15-0
M. Wt: 237.25 g/mol
InChI Key: OQWGDDYVTJJPEG-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methoxy-substituted aniline moiety, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-methoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Ethyl acetoacetate is reacted with 4-methoxyaniline in the presence of an acid catalyst (e.g., hydrochloric acid) to form the intermediate product.

    Step 2: The intermediate product undergoes cyclization to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group on the aniline moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyanilino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 3-(4-methoxyanilino)-3-oxopropanoate can be compared with other similar compounds, such as:

    Ethyl 3-(4-aminophenyl)-3-oxopropanoate: Similar structure but lacks the methoxy group.

    Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate: Similar structure but lacks the aniline moiety.

    Ethyl 3-(4-methoxyanilino)-3-hydroxypropanoate: Similar structure but has a hydroxyl group instead of a keto group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-4-6-10(16-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWGDDYVTJJPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40489299
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5382-15-0
Record name Ethyl 3-(4-methoxyanilino)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40489299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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